VO-Ohpic (trihydrate), chemically known as vanadium (IV) hydroxypicolinate trihydrate, is a small-molecule inhibitor specifically targeting the phosphatase and tensin homologue deleted on chromosome 10 (PTEN). This compound has gained attention due to its potential therapeutic applications, particularly in enhancing insulin sensitivity and regulating cellular signaling pathways associated with cancer and metabolic disorders. The compound is classified as a vanadium-based complex, which has been shown to selectively inhibit PTEN activity with an inhibition constant (IC50) in the low nanomolar range.
The synthesis of VO-Ohpic involves the coordination of vanadium ions with hydroxypicolinic acid. The preparation typically follows established protocols that include dissolving the vanadium precursor in a suitable solvent, such as dimethyl sulfoxide, followed by the addition of hydroxypicolinic acid. The resulting complex is then crystallized to obtain the trihydrate form. The synthesis can be performed under controlled conditions to ensure high purity and yield.
Key steps in the synthesis process include:
The molecular structure of VO-Ohpic consists of a vanadium ion coordinated with hydroxypicolinate ligands. The general formula can be represented as , indicating the presence of water molecules in the trihydrate form.
VO-Ohpic primarily interacts with PTEN through competitive inhibition, affecting its lipid phosphatase activity. The reaction mechanism can be summarized as follows:
The mechanism by which VO-Ohpic exerts its effects involves the inhibition of PTEN's enzymatic activity, leading to altered signaling pathways:
Studies have demonstrated that treatment with VO-Ohpic results in increased AKT phosphorylation at Ser473 and Thr308 in various cell lines, confirming its role as a PTEN inhibitor.
VO-Ohpic has several scientific applications:
Phosphatase and Tensin Homolog (PTEN) functions as a critical tumor suppressor through its lipid phosphatase activity, specifically dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This reaction antagonizes the phosphoinositide 3-kinase (PI3K) pathway, thereby regulating downstream effectors such as protein kinase B (Akt) and mechanistic target of rapamycin (mTOR), which govern cell proliferation, survival, and metabolism [2] [10]. Loss-of-function mutations, epigenetic silencing, or haploinsufficiency of PTEN occur in diverse malignancies—including glioblastoma, prostate cancer, and hepatocellular carcinoma—leading to constitutive PI3K pathway activation and oncogenic progression [3] [10].
The development of PTEN inhibitors emerged from the recognition that transient PTEN suppression could offer therapeutic benefits in non-oncological contexts, such as neuronal regeneration, wound healing, and metabolic regulation. Early inhibitors included peroxovanadium compounds (e.g., bpV(phen)), but these lacked specificity [10]. VO-Ohpic (hydroxyl(oxo)vanadium 3-hydroxypiridine-2-carboxylic acid) trihydrate was rationally designed as a vanadium-based complex with enhanced selectivity. Its discovery stemmed from screening vanadate derivatives, culminating in a molecule exhibiting nanomolar potency against PTEN (half-maximal inhibitory concentration = 35 nM) without broadly inhibiting protein tyrosine phosphatases [1] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0